molecular formula C5H11NO4 B8294028 N-[bis(hydroxymethyl)methyl]glycine

N-[bis(hydroxymethyl)methyl]glycine

Cat. No. B8294028
M. Wt: 149.15 g/mol
InChI Key: UESZZVLLGFJHEC-UHFFFAOYSA-N
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Patent
US05350837

Procedure details

Serinol (2.5 g, 26 mMol), chloroacetic acid (2.41 g, 26 mMol) and NaOH (3.2 ml 10N, 52 mMol) were dissolved in 25 ml water and stirred at room temperature for 16 h. The solution was concentrated on a rotoevaporator, and the resulting glass was redissolved in methanol. Addition of acetone gave a white solid (2 g, 51%) which was recrystallised from methanol/ethyl acetate. Mass spec calculated for C5H11NO4 : 149; found: 150 (M+1); 1H NMR in D2O (0.75% TMS): 3.85 (m, 4H), 3.80 (s, 2H), 3.45 (m, 1H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.41 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Yield
51%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:5][OH:6])[CH2:3][OH:4].Cl[CH2:8][C:9]([OH:11])=[O:10].[OH-].[Na+]>O>[OH:4][CH2:3][CH:2]([CH2:5][OH:6])[NH:1][CH2:8][C:9]([OH:11])=[O:10] |f:2.3|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
NC(CO)CO
Name
Quantity
2.41 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
3.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated on a rotoevaporator
DISSOLUTION
Type
DISSOLUTION
Details
the resulting glass was redissolved in methanol
ADDITION
Type
ADDITION
Details
Addition of acetone

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
OCC(NCC(=O)O)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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